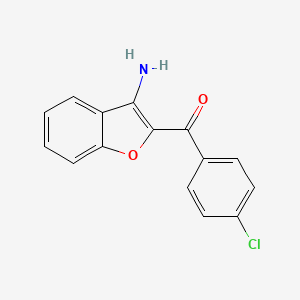

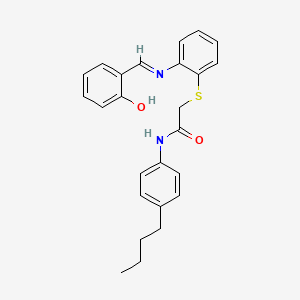

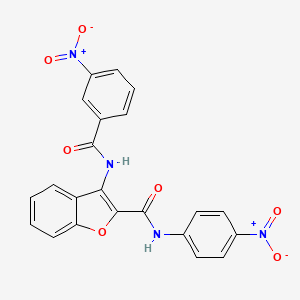

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including an isoindoline dione, a tosyl group, and a pyrrolidine carboxamide . These groups are common in many pharmaceuticals and synthetic organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the carbonyl groups in the isoindoline dione and the pyrrolidine carboxamide could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally . These properties can be influenced by factors such as the compound’s molecular structure and the types of functional groups it contains .Applications De Recherche Scientifique

HIV-1 Reverse Transcriptase Inhibitors

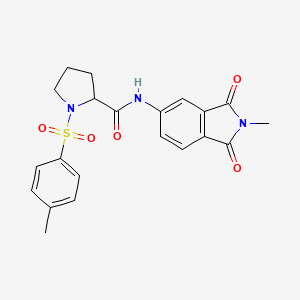

Research has led to the design and synthesis of novel series of compounds incorporating N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide derivatives. These compounds have been evaluated for their in vitro Reverse Transcriptase (RT) inhibitory activity, showing promise as non-nucleoside HIV-1 reverse transcriptase inhibitors. Two hybrids, in particular, were identified with higher RT inhibitory activity than the standard rilpivirine, suggesting potential applications in HIV treatment protocols (Devale et al., 2017).

Advanced Polyamides

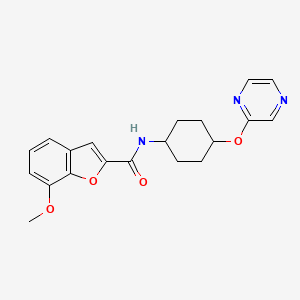

This compound has also found application in the synthesis of new classes of optically active polyamides (PAs). These PAs, featuring 1,3-dioxoisoindolin-2-yl pendent groups, exhibit high yields, inherent viscosities, and are characterized by their thermal properties. Such materials have potential uses in various high-performance applications due to their unique structural and optical properties (Isfahani et al., 2010).

Antioxidant Activity

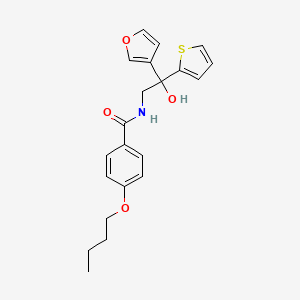

A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing this compound have been synthesized and evaluated for their antioxidant activities. Some compounds were identified as potent antioxidants, demonstrating activities higher than known antioxidants like ascorbic acid. This indicates potential applications in developing new antioxidant agents (Tumosienė et al., 2019).

Antiepileptic Activity

The compound has been involved in the synthesis and pharmacological evaluation of novel derivatives for antiepileptic activity. Through innovative synthesis approaches, compounds exhibiting significant antiepileptic effects were identified, suggesting avenues for new treatments in epilepsy management (Asadollahi et al., 2019).

Corrosion Inhibition

Research into the synthesis and characterization of novel 5-substituted tetrazoles featuring this compound has shown inhibiting activity of corrosion for mild steel in acidic media. This highlights potential industrial applications in corrosion protection and materials science (Aouine et al., 2011).

Mécanisme D'action

The mechanism of action of this compound is not clear without more context. If it’s a drug, its mechanism of action would depend on its specific biological targets.

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-13-5-8-15(9-6-13)30(28,29)24-11-3-4-18(24)19(25)22-14-7-10-16-17(12-14)21(27)23(2)20(16)26/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCIZFIYPLEHHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2673864.png)

![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)

![4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2673875.png)

![3-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)

![N-(2,3-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2673884.png)